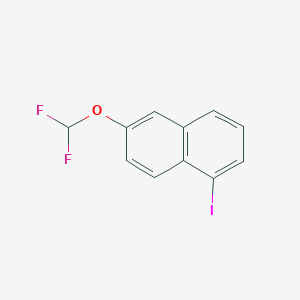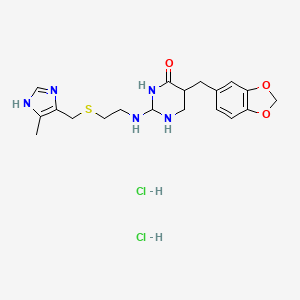
Oxmetidine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxmetidine (hydrochloride) is a histamine H2 receptor antagonist. It is primarily used to inhibit gastric acid secretion and is structurally related to other H2 receptor antagonists like cimetidine and ranitidine . This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
準備方法
The synthesis of oxmetidine (hydrochloride) involves several steps, starting with the preparation of the core imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of oxmetidine to its hydrochloride salt form by reacting it with hydrochloric acid.
化学反応の分析
Oxmetidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxmetidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert oxmetidine back to its thioether form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted imidazole derivatives .
科学的研究の応用
Oxmetidine (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the effects of H2 receptor antagonists on gastric acid secretion.
Biology: Investigated for its role in modulating histamine-mediated responses in various biological systems.
Medicine: Explored for its therapeutic potential in treating peptic ulcers, GERD, and other acid-related disorders.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors .
作用機序
Oxmetidine (hydrochloride) exerts its effects by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces the production of gastric acid, pepsin, and gastrin output. The molecular targets involved include the H2 receptors and the associated signaling pathways that regulate acid secretion .
類似化合物との比較
Oxmetidine (hydrochloride) is similar to other H2 receptor antagonists such as:
Cimetidine: Both compounds inhibit gastric acid secretion, but oxmetidine has been shown to have a different potency and duration of action.
Ranitidine: Similar in function, but ranitidine has a different chemical structure and pharmacokinetic profile.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to oxmetidine .
Oxmetidine’s uniqueness lies in its specific chemical structure, which influences its binding affinity and efficacy at the H2 receptor .
特性
分子式 |
C19H27Cl2N5O3S |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one;dihydrochloride |
InChI |
InChI=1S/C19H25N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25);2*1H |
InChIキー |
FKTDCHBZQXLRSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


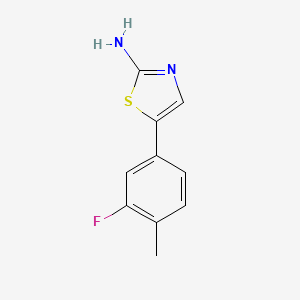
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)
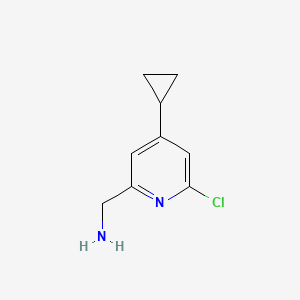
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)
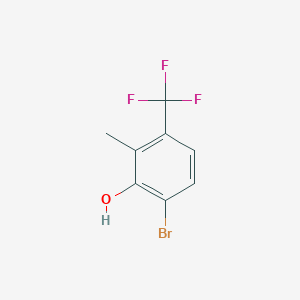
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
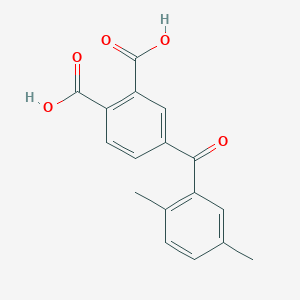
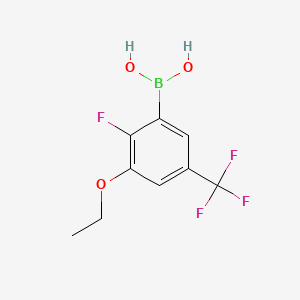
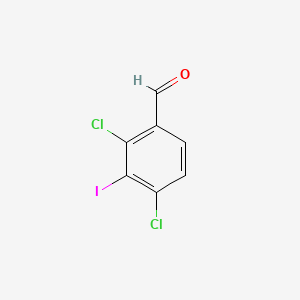
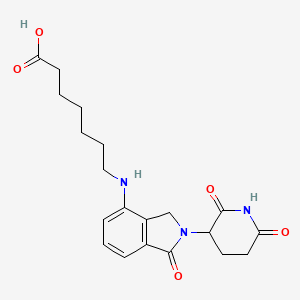
![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
